BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Analytical Profile of
Felodipine 3,5-Dimethyl Ester: A Technical
Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Felodipine 3,5-dimethyl ester

Cat. No.: B193179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for Felodipine 3,5-dimethyl ester, a known impurity and analogue of
the antihypertensive drug Felodipine. Due to the limited availability of direct spectroscopic data
for this specific diester in publicly accessible literature, this guide combines reported
information with established principles of spectroscopic analysis for 1,4-dihydropyridine
compounds to offer a predictive and practical framework for its characterization.

Chemical Identity

Felodipine 3,5-dimethyl ester is structurally similar to Felodipine, with the ethyl ester group at
the 5-position of the dihydropyridine ring being replaced by a methyl ester.
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Property Value Citation(s)

Dimethyl 4-(2,3-
) dichlorophenyl)-2,6-dimethyl-
Systematic Name ] o [1][2]
1,4-dihydropyridine-3,5-

dicarboxylate

CAS Number 91189-59-2 [2][3][41[5]
Molecular Formula C17H17CI2NOa4 [2][41[5]
Molecular Weight 370.23 g/mol [2][41[6]

Spectroscopic Data Summary

While specific experimental spectra for Felodipine 3,5-dimethyl ester are not widely
published, a study on the impurities of Felodipine confirmed its structure using Infrared (IR) and
Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry (MS).[1][7]
The following tables present expected characteristic data based on the known spectroscopy of
Felodipine and related 1,4-dihydropyridine structures.[8]

Table 2.1: Predicted *H NMR Spectral Data (CDClIs, 400 MHz)

Chemical Shift (6, ppm) Multiplicity Assignment
Aromatic protons
~71-7.3 m . _
(dichlorophenyl ring)
~5.8 S NH (1-position)
~5.0 S CH (4-position)
OCHs (ester groups at 3- and
~ 3.6 S B
5-positions)
CHs (methyl groups at 2- and
~23 S

6-positions)

Table 2.2: Predicted 13C NMR Spectral Data (CDCls, 100 MHz)
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Chemical Shift (6, ppm)

Assignment

~ 167 C=0 (ester carbonyls)

~ 148 C2, C6 (dihydropyridine ring)

~ 145 Quaternary aromatic carbons

~ 127 -132 Aromatic CH carbons

~ 104 C3, C5 (dihydropyridine ring)

~51 OCHs (ester methyls)

~ 39 C4 (dihydropyridine ring)

~19 CHs (methyl groups at 2- and 6-positions)

Table 2.3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm~12)

Vibration Mode Functional Group

~ 3340 N-H stretching Amine (dihydropyridine)
~ 3000 - 3100 C-H stretching Aromatic

~ 2850 - 2960 C-H stretching Aliphatic (methyl groups)
~ 1690 - 1710 C=0 stretching Ester carbonyl

~ 1650 C=C stretching Dihydropyridine ring

~ 1490 C=C stretching Aromatic ring

~ 1200 C-O stretching Ester

~ 780 C-Cl stretching Aryl chloride

Table 2.4: Predicted Mass Spectrometry (MS) Fragmentation
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m/z Value Proposed Fragment lon

[M+H]* (protonated molecular ion for

370.05

C17H17CI2NOa)
338.03 [M+H - CHsOH]* (loss of methanol)

[M+H - 2(CH30H)]* (loss of two methanol
310.03

molecules)

Note: The fragmentation pattern is predicted based on the known behavior of Felodipine, where
the loss of the ester alcohol is a primary fragmentation pathway.[9][10]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
compounds such as Felodipine 3,5-dimethyl ester.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the proton (*H) and carbon (*3C) chemical environments for
structural elucidation.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a
deuterated solvent (e.g., CDClz, DMSO-ds). Tetramethylsilane (TMS) is typically used as an
internal standard (0 ppm).

» 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to lower
natural abundance of 13C), relaxation delay of 2-5 seconds.

o Process the data similarly to the *H spectrum.

e 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-
dimensional NMR experiments can be conducted to establish correlations between
neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range
proton-carbon couplings (HMBC).

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

 Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total
Reflectance (ATR) accessory.

o Sample Preparation (ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:

o Record a background spectrum of the empty ATR crystal.

[¢]

Record the sample spectrum over a range of 4000-400 cm™1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o

The final spectrum is presented in terms of transmittance or absorbance.
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3.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

e Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system
(LC-MS) for sample introduction and purification. Electrospray ionization (ESI) is a common
technique for this class of compounds.

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Data Acquisition (LC-MS/MS):

o Inject the sample solution into the LC system. A C18 column is commonly used for
separation.

o The eluent from the LC is directed into the ESI source of the mass spectrometer.

o Acquire a full scan mass spectrum in positive ion mode to identify the protonated
molecular ion [M+H]*.

o Perform tandem MS (MS/MS) experiments by selecting the [M+H]* ion and subjecting it to
collision-induced dissociation (CID) to generate fragment ions. This provides structural
information.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of Felodipine 3,5-dimethyl ester is
outlined below. This process ensures the unambiguous identification and structural
confirmation of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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